Ethyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-{5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or amines, and electrophiles like alkyl halides, under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 4-{5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
ETHYL 4-{5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: A related compound with similar structural features but different functional groups.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another compound with a similar core structure but different substituents.
The uniqueness of ETHYL 4-{5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-AMIDO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClN3O5S |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
ethyl 4-[[5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN3O5S/c1-3-31-21(28)16-8-10-17(11-9-16)25-20(27)19-18(23)12-24-22(26-19)32(29,30)13-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,25,27) |
InChI Key |
OTQMCUKWHQYKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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